molecular formula C14H20O2 B1683935 2,2,5,7,8-Pentamethyl-6-chromanol CAS No. 950-99-2

2,2,5,7,8-Pentamethyl-6-chromanol

Cat. No. B1683935
CAS RN: 950-99-2
M. Wt: 220.31 g/mol
InChI Key: SEBPXHSZHLFWRL-UHFFFAOYSA-N
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Description

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) has been reported as a model compound for vitamin E . It undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols . PMC is the antioxidant moiety of vitamin E (α-tocopherol) and has potent androgen receptor (AR) signaling modulation and anti-cancer activity against prostate cancer cell lines .


Synthesis Analysis

PMC undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols . It is a suitable reagent used for the quantitative analysis of α-tocopherol by plasma-based gas chromatography/tandem mass spectrometry (GC/MS/MS) using a tabletop quadrupole ion trap mass spectrometer .


Molecular Structure Analysis

The molecular formula of PMC is C14H20O2 . The molecular weight is 220.31 .


Chemical Reactions Analysis

PMC undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, affording 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols .


Physical And Chemical Properties Analysis

PMC is a solid substance with a melting point of 89-91 °C (lit.) . The molecular weight is 220.31 .

Scientific Research Applications

Oxidation and Reaction Studies

  • Oxidation with t-Butyl Hydroperoxide : 2,2,5,7,8-Pentamethyl-6-chromanol, a vitamin E model compound, has been studied for its oxidation with t-butyl hydroperoxide in chloroform. This study helps simulate in vivo oxidations due to lipid hydroperoxides, particularly in the presence of various alcohols, showing the formation of 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols (Suarna & Southwell-keely, 2006).

  • Reaction with Nitric Oxide : Research on the reaction of 2,2,5,7,8-pentamethyl-6-chromanol with nitric oxide (NO) in the presence of oxygen has shown the formation of four major products. The distribution of these products varied depending on the ratio of NO and O2, and preincubation time (Nagata et al., 2000).

  • Further Oxidation Products : A quantitative study of the rate of oxidation of 2,2,5,7,8-pentamethyl-6-chromanol has identified potential products such as 2,2,7,8-tetramethylchroman-5,6-dione and 2,2,7-trimethyl-6-hydroxychroman-5,8-dione. These findings are significant in understanding the compound's oxidative behavior and potential applications (Suarna et al., 2006).

Biotransformation and Antioxidant Activity

  • Glycosylation by Cultured Plant Cells : Studies show that cultured plant cells can convert 2,2,5,7,8-pentamethyl-6-chromanol into its β-glucoside. This biotransformation process offers insights into the metabolic pathways of vitamin E homologues and their potential applications in biotechnology (Kondo et al., 2006).

  • Antioxidant Activity Against Autoxidising Oil : 2,2,5,7,8-Pentamethyl-6-chromanol has been evaluated for its antioxidant properties against autoxidising safflower oil. This research highlights its potential as a protective agent in various industrial and biological contexts (Chen, Kohar, & Southwell-Keely, 2001).

  • Antioxidant Moiety in Prostate Cancer : A study on APC-100, which contains 2,2,5,7,8-Pentamethyl-6-chromanol, assessed its efficacy in men with advanced prostate cancer. This research underscores the potential dual function of this compound as both a potent antioxidant and an antiandrogen (Kyriakopoulos et al., 2016).

Structural and Chemical Analysis

  • Effect of Rotating Substituent : The influence of rotating substituents on the geometry of 2,2,5,7,8-pentamethylchroman derivatives has been analyzed. This study provides insights into the compound's structural flexibility and potential implications in chemical and pharmaceutical applications (Stępień et al., 2014).

  • Conformational Dynamics : Research has delved into the conformational dynamics of 2,2,5,7,8-pentamethylchroman-6-ol derivatives, utilizing dynamic 13C NMR in solution and solid-state techniques. These studies are crucial for understanding the compound's behavior in different states, which is valuable in material science and drug design (Witkowski, Maciejewska, & Wawer, 2000).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

PMC is a novel agent with dual mechanisms of action, functioning both as a potent antioxidant and as an antiandrogen . No detectable PMC was found in the plasma at dose level 5 (2100 mg), and it was felt that maximal feasibility was nearly reached. PMC is being reformulated as a tablet to allow further dose escalation. Once a recommended phase 2 dose is established, future studies in prostate cancer chemoprevention should be conducted .

properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol
Source PubChem
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InChI

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBPXHSZHLFWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241721
Record name Chromanol
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
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Product Name

2,2,5,7,8-Pentamethyl-6-chromanol

CAS RN

950-99-2
Record name 2,2,5,7,8-Pentamethyl-6-chromanol
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Record name Chromanol
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Record name 2,2,5,7,8-Pentamethyl-6-chromanol
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Record name CHROMANOL
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Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
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Melting Point

94 °C
Record name 3,4-Dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

257 g (1.69 mol) of 2,3,6-trimethylhydroquinone were introduced into a suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane at 5° C. After stirring for 30 min, 160 g (1.86 mol) of 3-methyl-2-buten-1-ol were added dropwise at 5°-10° C. The mixture was stirred at room temperature overnight and then poured into ice-water, the precipitate was filtered off, the filtrate was extracted with dichloromethane, and the organic phase was washed with water to neutrality, dried over magnesium sulfate and evaporated. Distillation of the residue provided a main fraction of 153.3 g of the title compound at 140° C. and 0.4 mbar, and this was recrystallized from heptane with a melting point of 85°-88° C.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 50 ml four-necked flask were charged 2,3,5-trimethylhydroquinone (5.0 g), zinc chloride (0.8 g), acetic acid (0.35 ml), methyl ethyl ketone (4 ml) and toluene (15 ml) and the mixture was heated. At 100° C., a solution of isoprene (2.5 g) in toluene (5 ml) was added dropwise under reflux over 2 hr. After the dropwise addition, the mixture was refluxed for 4 more hours and cooled to room temperature. The reaction mixture was transferred to a partition funnel, and, after washing 3 times with 50 ml of water, the solvent was evaporated to give 6.5 g of an oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 2
Reactant of Route 2
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 3
Reactant of Route 3
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 4
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 5
2,2,5,7,8-Pentamethyl-6-chromanol
Reactant of Route 6
2,2,5,7,8-Pentamethyl-6-chromanol

Citations

For This Compound
571
Citations
C Suarna, M Baca, DC Craig, M Scudder… - Lipids, 1991 - Wiley Online Library
In order to undertake a quantitative study by high‐performance liquid chromatography of the rate of oxidation of 2,2,5,7,8‐pentamethyl‐6‐chromanol (1), the model compound of α‐…
Number of citations: 14 aocs.onlinelibrary.wiley.com
C Suarna, M Baca, PT Southwell‐Keely - Lipids, 1992 - Wiley Online Library
Oxidation of the vitamin E model compound, 2,2,5,7,8‐pentamethyl‐6‐chromanol (1b) byt‐butyl hydroperoxide in chloroform has been studied in the presence of ethanol, heptanol and …
Number of citations: 27 aocs.onlinelibrary.wiley.com
TA Thompson, G Wilding - Molecular cancer therapeutics, 2003 - AACR
Antioxidants, such as vitamin E, are being investigated for efficacy in prostate cancer prevention. In this study, we show that the antioxidant moiety of vitamin E, 2,2,5,7,8-pentamethyl-6-…
Number of citations: 88 aacrjournals.org
CE Kyriakopoulos, EI Heath, JC Eickhoff… - Investigational new …, 2016 - Springer
Background A phase 1/2a dose escalation study of APC-100 (2,2,5,7,8-Pentamethyl-6-chromanol) was conducted to determine maximum tolerated dose (MTD), recommended phase 2 …
Number of citations: 8 link.springer.com
C Suarna, Sumarno, D Nelson, PT Southwell-Keely - Lipids, 1988 - Springer
Oxidation of the α-tocopherol model compound 2,2,5,7,8-pentamethyl-6-chromanol (1) byt-butyl hydroperoxide in chloroform, to which an alcohol has been added, produces 5-…
Number of citations: 10 link.springer.com
C Suarna, PT Southwell-Keely - Lipids, 1991 - Springer
A variety of oxidation products (4–29) of α-tocopherol, 1 and of its model compound, 2,2,5,7,8-pentamethyl-6-chromanol (2) has been tested for antioxidant activity against autoxidizing …
Number of citations: 26 link.springer.com
I Kohar, C Suarna, PT Southwell-Keely - Lipids, 1993 - Springer
Overoxidation of α-tocopherol (1a) by silver nitrate produces tocored (9a) as a major product. The aim of the present work was to elucidate the pathway of formation of tocored using the …
Number of citations: 11 link.springer.com
GW Grams, GE Inglett - Lipids, 1972 - Springer
The major product of each photo-oxidation was an equimolar mixture of quinone oxide and quinone. The yield of this mixture was 64% and 67% when the substrate was α-tocopherol …
Number of citations: 29 link.springer.com
Y Nagata, T Nishio, S Matsumoto, H Kanazawa… - Bioorganic & medicinal …, 2000 - Elsevier
An α-tocopherol model compound, 2,2,5,7,8-pentamethyl-6-chromanol, reacted with nitric oxide (NO) in the presence of various amounts of oxygen to afford four major products. …
Number of citations: 6 www.sciencedirect.com
M Baca, C Suarna… - Journal of liquid …, 1991 - Taylor & Francis
A rapid method is described for the separation of the α-tocopherol model compound, 2,2,5,7,8-pentamethyl-6-chromanol (6), from 9 of its oxidation products in a single 35 minute run. …
Number of citations: 11 www.tandfonline.com

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